An In-depth Technical Guide to 4,6-Dimethoxy-2-methylpyrimidine: Structure, Properties, and Synthetic Applications
An In-depth Technical Guide to 4,6-Dimethoxy-2-methylpyrimidine: Structure, Properties, and Synthetic Applications
This technical guide provides a comprehensive overview of 4,6-dimethoxy-2-methylpyrimidine, a key heterocyclic intermediate in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed information on its chemical identity, properties, synthesis, and its role as a precursor to biologically active compounds.
Chemical Structure and Identification
4,6-Dimethoxy-2-methylpyrimidine is a substituted pyrimidine with a methyl group at the 2-position and two methoxy groups at the 4- and 6-positions.
Caption: Chemical structure of 4,6-dimethoxy-2-methylpyrimidine.
Table 1: Chemical Identifiers for 4,6-Dimethoxy-2-methylpyrimidine
| Identifier | Value |
| IUPAC Name | 4,6-dimethoxy-2-methylpyrimidine |
| CAS Number | 13566-48-8 |
| Molecular Formula | C₇H₁₀N₂O₂ |
| SMILES | CC1=NC(=CC(=N1)OC)OC |
| InChI | InChI=1S/C7H10N2O2/c1-5-8-6(10-2)4-7(9-5)11-3/h4H,1-3H3 |
| InChIKey | FWQJAXMTUACMLK-UHFFFAOYSA-N |
| PubChem CID | 11040904 |
Physicochemical and Spectroscopic Properties
Table 2: Physicochemical Properties
| Property | 4,6-Dimethoxy-2-methylpyrimidine (Computed) | 4,6-Dimethoxy-2-(methylthio)pyrimidine (Experimental) | 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine (Experimental) |
| Molecular Weight | 154.17 g/mol | 186.23 g/mol | 218.23 g/mol [1] |
| Melting Point | Not available | 52.5-53.8 °C[2] | 129-133 °C[1] |
| Boiling Point | Not available | 315.1±25.0 °C at 760 mmHg | Not available |
| Solubility | Not available | Soluble in methanol, ethanol, acetone | Not available |
| Appearance | Not available | White to off-white crystalline powder | Not available |
Spectroscopic Data Summary:
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¹H NMR: The proton NMR spectrum of 4,6-dimethoxy-2-methylpyrimidine is expected to show a singlet for the C5 proton, a singlet for the two equivalent methoxy groups, and a singlet for the C2 methyl group.
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¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for the C2, C4/C6, and C5 carbons of the pyrimidine ring, as well as signals for the methyl and methoxy carbons.
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IR Spectroscopy: The infrared spectrum is anticipated to show characteristic C-H stretching vibrations, C=N and C=C stretching of the pyrimidine ring, and C-O stretching of the methoxy groups.
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Mass Spectrometry: The mass spectrum should display a molecular ion peak corresponding to its molecular weight, with fragmentation patterns likely involving the loss of methyl and methoxy groups.
Synthesis and Reactions
4,6-Dimethoxy-2-methylpyrimidine is a key synthetic intermediate. Its preparation can be envisioned through the methylation of 4,6-dihydroxy-2-methylpyrimidine, which itself can be synthesized from the condensation of acetamidinium chloride and diethyl malonate. A common route for related compounds involves the substitution of chloro groups on a pyrimidine ring.
Caption: Proposed synthetic workflow for 4,6-dimethoxy-2-methylpyrimidine.
Detailed Experimental Protocols
While a specific protocol for 4,6-dimethoxy-2-methylpyrimidine is not detailed in the available literature, the synthesis of its important precursor, 4,6-dimethoxy-2-(methylthio)pyrimidine, and its subsequent oxidation to 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine are well-documented. These protocols highlight common synthetic strategies for this class of compounds.
Protocol 1: Synthesis of 4,6-Dimethoxy-2-(methylthio)pyrimidine [2]
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Reaction: A mixture of 2-chloro-4,6-dimethoxypyrimidine (17.5 g, 100 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), 25% sodium methyl mercaptide (30.1 g, 107 mmol), and methanol (80 mmol) is heated to 45 °C.
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Procedure: The reaction is maintained at 45-50 °C for 2 hours. An off-white precipitate forms, which is collected by vacuum filtration and washed with cool water.
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Purification: The solid is recrystallized from isopropanol:water (2:1) to yield 4,6-dimethoxy-2-(methylthio)pyrimidine as colorless crystals (17.8 g, 95.6% yield).
Protocol 2: Synthesis of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine [2]
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Reaction: A mixture of 4,6-dimethoxy-2-(methylthio)pyrimidine (18.6 g, 100 mmol), sodium tungstate dihydrate (1.5 g, 4.5 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), and acetic acid (25 mL) is stirred at room temperature.
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Procedure: To the vigorously stirred solution, 35% aqueous hydrogen peroxide (19.5 g, 200 mmol) is added slowly at 45 °C. Stirring is continued at 55 °C for an additional 4 hours.
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Workup and Purification: After cooling, the reaction mixture is filtered, and the resulting solid is washed with water and dried to yield the product.
Biological Activity and Applications in Drug Development
The primary significance of 4,6-dimethoxy-2-methylpyrimidine lies in its role as a versatile building block for the synthesis of biologically active molecules, particularly in the agrochemical and pharmaceutical industries. The 4,6-dimethoxypyrimidine scaffold is a common feature in a number of commercial herbicides.
Caption: The role of 4,6-dimethoxy-2-methylpyrimidine as a core structure for biologically active compounds.
Derivatives of 4,6-dimethoxypyrimidine are known to be key intermediates in the preparation of pyrimidinyloxybenzoic acid herbicides. These herbicides function by inhibiting acetolactate synthase (ALS), an enzyme crucial for plant growth, and are effective against a wide range of weeds in crops like rice.[2]
In the realm of pharmaceuticals, the pyrimidine core is a well-established pharmacophore. The structural features of 4,6-dimethoxy-2-methylpyrimidine make it an attractive starting point for the synthesis of various therapeutic agents. For instance, substituted pyrimidines are widely explored as kinase inhibitors, which are a major class of anticancer drugs. The ability to functionalize the pyrimidine ring at different positions allows for the fine-tuning of a molecule's binding affinity and selectivity for specific protein kinases.
While there is limited direct research on the biological activity of 4,6-dimethoxy-2-methylpyrimidine itself, its derivatives have shown potential in various therapeutic areas, including antimicrobial, anti-inflammatory, and antitumor applications. Therefore, 4,6-dimethoxy-2-methylpyrimidine remains a compound of significant interest for medicinal chemists and drug discovery programs.
Conclusion
4,6-Dimethoxy-2-methylpyrimidine is a valuable heterocyclic compound whose importance is primarily defined by its role as a synthetic intermediate. While detailed experimental characterization of the compound itself is sparse in the literature, its structural relationship to and use in the synthesis of commercially significant herbicides and potentially novel pharmaceuticals underscore its relevance in applied chemistry. The synthetic protocols for related compounds provide a solid foundation for its preparation and further functionalization, making it a key building block for the development of new chemical entities with diverse biological activities. Future research into the direct biological properties of this compound and the development of more efficient synthetic routes will further enhance its utility in both industrial and academic research settings.
